Cas no 1955475-04-3 ((3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride)
(3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3s,4s)-4-amino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
- (3S,4S)-4-amino-1,1-dioxothiolan-3-ol;hydrochloride
- (3S,4S)-4-Amino-1,1-dioxo-tetrahydro-1lambda 6-thiophen-3-ol hydrochloride
- (3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride
- (3s,4s)-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
- (3S,4S)-4-Amino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-olhydrochloride
- (3S,4S)-4-AMINO-1,1-DIOXO-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-OL HYDROCHLORIDE
- (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride
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- MDL: MFCD08741475
- Inchi: 1S/C4H9NO3S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1
- InChI Key: JJDFZARHVQFOCH-VKKIDBQXSA-N
- SMILES: Cl.S1(C[C@H]([C@@H](C1)N)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 192
- Topological Polar Surface Area: 88.8
(3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243190-1g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 1g |
$636.0 | 2023-09-15 | ||
| Enamine | EN300-243190-5g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 5g |
$2642.0 | 2023-09-15 | ||
| Enamine | EN300-243190-10g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 10g |
$5157.0 | 2023-09-15 | ||
| Enamine | EN300-243190-0.05g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 0.05g |
$534.0 | 2024-06-19 | |
| Enamine | EN300-243190-0.1g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 0.1g |
$560.0 | 2024-06-19 | |
| Enamine | EN300-243190-0.25g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 0.25g |
$586.0 | 2024-06-19 | |
| Enamine | EN300-243190-0.5g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 0.5g |
$611.0 | 2024-06-19 | |
| Enamine | EN300-243190-1.0g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 1.0g |
$636.0 | 2024-06-19 | |
| Enamine | EN300-243190-2.5g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 2.5g |
$1338.0 | 2024-06-19 | |
| Enamine | EN300-243190-5.0g |
(3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride |
1955475-04-3 | 95% | 5.0g |
$2642.0 | 2024-06-19 |
(3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride Suppliers
(3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride
Introduction to (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride (CAS No. 1955475-04-3)
(3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride, with the CAS number 1955475-04-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a valuable subject of study for researchers exploring novel therapeutic agents.
The molecular structure of (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride features a thiolan ring system with specific stereochemistry at the 3S and 4S positions. This stereochemical configuration is crucial for its biological activity and has been the focus of extensive research. The presence of both an amino group and a dioxo group on the thiolan ring introduces multiple reactive sites, which can be exploited for various biochemical interactions.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride makes it an excellent candidate for studying the impact of molecular handedness on biological activity. Studies have shown that enantiomers of this compound exhibit different pharmacological profiles, highlighting the importance of precise stereochemical control in drug design.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and in vitro studies. This property is particularly advantageous for researchers who need to conduct experiments involving cell cultures or other biological systems that require soluble substrates.
Recent research has explored the potential applications of (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride in the treatment of various diseases. One notable area of investigation is its role as a precursor in the synthesis of bioactive peptides and proteins. The thiolan ring system provides a stable scaffold that can be modified to incorporate additional functional groups, allowing for the creation of complex molecules with tailored biological activities.
Another area where this compound has shown promise is in the field of enzyme inhibition. The unique structural features of (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride make it a potential inhibitor for certain enzymes involved in metabolic pathways. By binding to these enzymes, the compound can modulate cellular processes, which may have therapeutic implications in conditions such as metabolic disorders or inflammation.
The synthesis of (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride has been optimized by several research groups to achieve high yields and purity. Advanced synthetic techniques, including chiral resolution and catalytic asymmetric synthesis, have been employed to ensure the correct stereochemical configuration. These methods not only improve the efficiency of production but also enhance the reproducibility of experimental results.
In conclusion, (3S,4S)-4-amino-1,1-dioxo-thiolan-3-ol;hydrochloride (CAS No. 1955475-04-3) is a compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it an attractive candidate for further study in drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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